molecular formula C13H11Cl2N3O5S2 B14853099 6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-1,1-dioxo-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide;hydrochloride

6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-1,1-dioxo-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide;hydrochloride

Cat. No.: B14853099
M. Wt: 427.3 g/mol
InChI Key: HUVFYLIMNDMCTQ-NIIDSAIPSA-N
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Description

6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-1,1-dioxo-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide;hydrochloride is a complex organic compound that features a thieno[2,3-e]thiazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-1,1-dioxo-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thieno[2,3-e]thiazine core: This can be achieved through cyclization reactions involving appropriate thioamide and chloroacetyl derivatives.

    Introduction of the hydroxypyridinyl group: This step often involves nucleophilic substitution reactions.

    Deuteration: The incorporation of trideuteriomethyl groups can be achieved using deuterated reagents under specific conditions to ensure selective deuteration.

    Final assembly and purification: The final compound is assembled through amide bond formation and purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-1,1-dioxo-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-1,1-dioxo-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide;hydrochloride has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-1,1-dioxo-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-1,1-dioxo-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide;hydrochloride is unique due to the presence of the trideuteriomethyl group, which can influence its chemical and biological properties. This deuteration can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C13H11Cl2N3O5S2

Molecular Weight

427.3 g/mol

IUPAC Name

6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-1,1-dioxo-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide;hydrochloride

InChI

InChI=1S/C13H10ClN3O5S2.ClH/c1-17-10(13(20)16-9-3-2-6(18)5-15-9)11(19)12-7(24(17,21)22)4-8(14)23-12;/h2-5,18-19H,1H3,(H,15,16,20);1H/i1D3;

InChI Key

HUVFYLIMNDMCTQ-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=NC=C(C=C3)O.Cl

Canonical SMILES

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=NC=C(C=C3)O.Cl

Origin of Product

United States

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